1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one 1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 918482-24-3
VCID: VC16914211
InChI: InChI=1S/C22H24N2O2S/c25-21(20-17-27-22-9-5-4-8-19(20)22)16-24-12-10-23(11-13-24)14-15-26-18-6-2-1-3-7-18/h1-9,17H,10-16H2
SMILES:
Molecular Formula: C22H24N2O2S
Molecular Weight: 380.5 g/mol

1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one

CAS No.: 918482-24-3

Cat. No.: VC16914211

Molecular Formula: C22H24N2O2S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one - 918482-24-3

Specification

CAS No. 918482-24-3
Molecular Formula C22H24N2O2S
Molecular Weight 380.5 g/mol
IUPAC Name 1-(1-benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C22H24N2O2S/c25-21(20-17-27-22-9-5-4-8-19(20)22)16-24-12-10-23(11-13-24)14-15-26-18-6-2-1-3-7-18/h1-9,17H,10-16H2
Standard InChI Key BLSSSDDUIFFGEJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCOC2=CC=CC=C2)CC(=O)C3=CSC4=CC=CC=C43

Introduction

The compound 1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one is a complex organic molecule that combines elements of benzothiophene and piperazine. This compound is not explicitly mentioned in the provided search results, but its structure can be inferred from related compounds. It likely involves a benzothiophene ring connected to a piperazine moiety via an ethanone linker, with a phenoxyethyl group attached to the piperazine.

Molecular Formula:

The molecular formula for this compound would be C24H24N2O2S, assuming the structure is as described.

Molecular Weight:

The molecular weight can be estimated based on the atomic masses of its constituent atoms: carbon (C=12.01), hydrogen (H=1.008), nitrogen (N=14.01), oxygen (O=16.00), and sulfur (S=32.07). The estimated molecular weight would be approximately 408.5 g/mol.

Synthesis and Preparation

The synthesis of such compounds typically involves several steps, including the formation of the benzothiophene and piperazine moieties, followed by their coupling. The specific synthesis route may involve reactions like alkylation, acylation, or nucleophilic substitution.

1-(1-Benzothiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol

This compound, with a PubChem CID of 9886269, shares a similar benzothiophene core but differs in its substitution pattern and linker length .

1-Benzothiophen-3-yl[4-(2-fluorophenyl)piperazin-1-yl]methanone

This compound, with a PubChem CID of 4438957, features a benzothiophene connected to a piperazine via a methanone linker, but lacks the phenoxyethyl group .

Data Table

CompoundMolecular FormulaMolecular Weight (g/mol)PubChem CID
1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-oneC24H24N2O2S408.5Not Available
1-(1-Benzothiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanolC22H26N2O2S382.59886269
1-Benzothiophen-3-yl[4-(2-fluorophenyl)piperazin-1-yl]methanoneC19H17FN2OS349.44438957

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